molecular formula C4H8N2 B1659241 3,4,5,6-Tetrahydropyridazine CAS No. 64030-37-1

3,4,5,6-Tetrahydropyridazine

Cat. No.: B1659241
CAS No.: 64030-37-1
M. Wt: 84.12 g/mol
InChI Key: MSBGDLOZNZOWIQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydropyridazine is a heterocyclic compound featuring a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydropyridazine can be synthesized through several methods. One notable method involves the transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is efficient, offering high yields and a wide substrate scope. The reaction conditions typically involve the use of alkoxyallenes and 1,2-diaza-1,3-dienes under mild conditions, making it an attractive synthetic route.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the (4 + 2) cycloaddition reaction makes it suitable for industrial applications, ensuring high efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydropyridazine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This mechanism underlies its potential use as an antiplatelet agent.

Properties

IUPAC Name

3,4,5,6-tetrahydropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGDLOZNZOWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504631
Record name 3,4,5,6-Tetrahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64030-37-1
Record name 3,4,5,6-Tetrahydropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying compounds like 3,4,5,6-Tetrahydropyridazine in chemistry?

A: These compounds are valuable tools for studying reactive intermediates like 1,4-biradicals. Upon thermal decomposition, 3,4,5,6-Tetrahydropyridazines generate these short-lived species, allowing researchers to investigate their behavior and reactions. [, ]

Q2: How does the structure of this compound derivatives affect the outcome of their thermal decomposition?

A: The type and position of substituents on the this compound ring significantly influence the products formed during decomposition. For example, cis-3,4-dimethyl-3,4,5,6-tetrahydropyridazine decomposes to yield a mixture of products through both direct and 1,4-biradical pathways, with the ratio influenced by the stereochemistry of the starting material. [] In contrast, cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine decomposes primarily to styrene and cis/trans-1,2-diphenylcyclobutane, suggesting a dominant 1,4-diphenyl-1,4-butadiyl diradical intermediate. []

Q3: What insights have researchers gained about 1,4-biradicals from studying 3,4,5,6-Tetrahydropyridazines?

A: Through experiments using substituted 3,4,5,6-Tetrahydropyridazines, researchers have determined the relative rates of rotation, cleavage, and closure for 1,4-biradicals generated during thermal decomposition. For instance, studies on 3-methyl-1,4-pentanediyl revealed that the rates of rotation, cleavage, and closure are similar. [] These findings contribute to our understanding of fundamental chemical processes like olefin dimerization and cyclobutane thermolysis.

Q4: Why is stereochemistry important in these studies?

A: Utilizing specifically synthesized cis and trans isomers of this compound derivatives allows scientists to track the stereochemical course of the decomposition reactions. [, , ] This provides valuable information about the geometry and behavior of the intermediate 1,4-biradicals. For example, analyzing the ratios of cis and trans products formed from specific isomers helps determine the relative rates of rotation versus closure of the biradical intermediates. []

Q5: How does temperature influence the decomposition of 3,4,5,6-Tetrahydropyridazines?

A: Temperature plays a significant role in the decomposition pathway and product distribution. For instance, the retention/inversion ratios of 1,2-dimethylcyclobutane produced from cis- and trans-3,6-dimethyl-3,4,5,6-tetrahydropyridazine differ depending on the reaction temperature, indicating a temperature dependence on the stereospecificity of the reaction. [] This highlights the importance of controlling and considering temperature when studying these reactions.

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